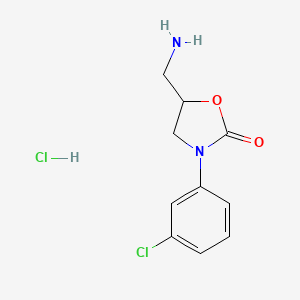

5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2.ClH/c11-7-2-1-3-8(4-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNVIEIJYQFQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or chlorophenyl groups are replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, halides.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, reduced derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it useful for developing new compounds.

Biology

The compound is being studied for its potential biological activities:

- Antimicrobial Properties: Research indicates that oxazolidinones can inhibit bacterial protein synthesis by binding to the ribosomal subunits. This mechanism is crucial for developing new antibiotics targeting resistant bacterial strains .

- Anticancer Activity: Recent studies have shown that derivatives of oxazolidinones exhibit antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Medicine

In medicinal chemistry, ongoing research is exploring the potential of this compound as a pharmaceutical agent:

- Antibiotic Development: The compound's ability to inhibit protein synthesis positions it as a candidate for new antibiotic formulations aimed at combating multi-drug resistant infections .

- Cancer Therapeutics: Its promising anticancer properties suggest that further development could lead to effective treatments for various cancers by targeting specific molecular pathways involved in tumor growth .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of oxazolidinone derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria. The results indicated an IC50 value comparable to established antibiotics, highlighting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Anticancer Properties

Another study assessed the antiproliferative effects of the compound on MCF-7 and HeLa cells. Treatment with varying concentrations (15 µM to 100 µM) resulted in a marked decrease in cell viability and induced apoptosis through caspase activation pathways. Flow cytometry analysis revealed G0/G1 phase arrest, suggesting selective targeting of cancer cells without affecting normal cells .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride (1:1)

- Molecular Formula : C₁₀H₁₂Cl₂N₂O₂ (hydrochloride salt) / C₁₀H₁₁ClN₂O₂ (base compound)

- Molecular Weight : 263.118 g/mol (hydrochloride) / 226.66 g/mol (base)

- CAS Numbers : 1177301-96-0 (hydrochloride) ; 1082557-83-2 (base)

- Key Identifiers : ChemSpider ID 21073893 , MDL MFCD09743253

This compound belongs to the oxazolidinone class, characterized by a five-membered ring containing oxygen and nitrogen.

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key analogs differing in substituents on the phenyl ring or oxazolidinone backbone:

Pharmacological and Industrial Relevance

- However, analogs like the 3,4-dichloro derivative (CAS 1177273-56-1) were discontinued, likely due to toxicity or poor pharmacokinetics .

- Solubility and Bioavailability : The 4-fluoro analog (CAS 1177340-06-5) exhibits higher industrial purity (99%) and improved solubility compared to the target compound, making it preferable for formulation .

- Stereochemical Effects : The (5R)-stereoisomer (CID 45087415) demonstrates how chirality influences biological activity, a critical factor in drug design .

Discontinued Compounds

Industrial and Pharmaceutical Use

Biological Activity

5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride is a synthetic organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN2O2 |

| Molecular Weight | 263.13 g/mol |

| IUPAC Name | 5-(aminomethyl)-3-(3-chlorophenyl)oxazolidin-2-one hydrochloride |

| CAS Number | 1177301-96-0 |

The compound features an oxazolidinone ring, which is integral to its biological activity. The presence of the chlorophenyl group contributes to its interaction with biological targets.

The primary mechanism of action for this compound involves inhibition of bacterial protein synthesis. It binds to the ribosomal subunits, disrupting translation and leading to bacterial growth inhibition. This mechanism is similar to that of other oxazolidinone antibiotics, making it a candidate for further antimicrobial development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that at concentrations around , the compound effectively inhibited the secretion of virulence factors in pathogenic bacteria, suggesting potential as a therapeutic agent against infections caused by resistant strains .

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer properties. It has been reported to induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The compound's structure allows it to interact with cellular pathways involved in cell proliferation and apoptosis, thereby exhibiting cytotoxic effects on tumor cells .

Case Studies

- Antimicrobial Efficacy Study : In a controlled experiment, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of against Staphylococcus aureus and Escherichia coli. The results support its potential use in treating bacterial infections resistant to conventional antibiotics .

- Cytotoxicity Assessment : A study involving various cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately for FaDu cells, indicating promising anticancer activity compared to standard treatments like bleomycin .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a chlorinated oxazolidinone precursor with benzylamine or cyclohexylamine in anhydrous dichloromethane or diethyl ether, as described for structurally related oxadiazoles . Yield optimization (e.g., 46–65%) is achieved by controlling stoichiometry, reaction time (12–24 hours), and temperature (0–25°C). Catalytic bases like triethylamine may enhance reactivity. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the aminomethyl group (δ 3.2–3.8 ppm), chlorophenyl protons (δ 7.2–7.5 ppm), and oxazolidinone carbonyl (δ 165–170 ppm) .

- IR Spectroscopy : Confirm NH stretching (3200–3400 cm⁻¹) and C=O absorption (1700–1750 cm⁻¹) .

- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify the hydrochloride salt formation .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Due to its hygroscopic nature, store in airtight containers with desiccants (e.g., silica gel) at –20°C. Monitor stability via periodic HPLC analysis (≥98% purity) and avoid exposure to light or humidity .

Advanced Research Questions

Q. How can stereochemical configuration be determined for this chiral oxazolidinone derivative?

- Methodological Answer : Use X-ray crystallography (as in ) to resolve absolute configuration. Alternatively, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric detection. Computational methods (e.g., density functional theory) can predict optical rotation values for comparison with experimental data .

Q. What computational strategies predict the compound’s biological interactions?

- Methodological Answer : Molecular docking (using MOE or AutoDock) can model binding to target proteins (e.g., kinases or GPCRs). Generate 3D conformers, assign partial charges, and simulate interactions with active sites. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50) .

Q. How to resolve contradictions in melting point or spectroscopic data across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and X-ray powder diffraction (XRPD) to characterize crystalline phases. Reproduce synthesis under strictly controlled conditions (e.g., anhydrous solvents) to minimize variability .

Q. What methodologies assess environmental degradation pathways of this compound?

- Methodological Answer : Conduct hydrolysis studies under varying pH (2–12) and temperatures (25–60°C). Analyze degradation products via LC-MS/MS. For photolysis, expose solutions to UV light (254 nm) and monitor by NMR. Ecotoxicity can be evaluated using Daphnia magna or algal growth inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.